molecular formula C23H16FN3O B11620814 3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11620814
M. Wt: 369.4 g/mol
InChI Key: KUMAQABVUFGWPC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core with phenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves the condensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, or propionic acid . The reaction is usually carried out under acidic conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl and fluorophenyl rings .

Scientific Research Applications

3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Uniqueness

3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H16FN3O/c24-17-13-11-15(12-14-17)20-19-21(26-25-20)23(28)27(18-9-5-2-6-10-18)22(19)16-7-3-1-4-8-16/h1-14,22H,(H,25,26)

InChI Key

KUMAQABVUFGWPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F

Origin of Product

United States

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